

Unveiling the In Vivo Potential of Geissospermine: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Geissospermine [MI]	
Cat. No.:	B15495401	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of Geissospermine, a prominent indole alkaloid derived from the bark of Geissospermum vellosii. Drawing from available preclinical data, this document summarizes its demonstrated antitumor and anti-inflammatory properties in animal models, offering a comparative perspective against established therapeutic alternatives. Detailed experimental protocols and visual workflows are provided to support further investigation and validation of this promising natural compound.

Antitumor Efficacy in a Prostate Cancer Xenograft Model

Extracts of Geissospermum vellosii, rich in alkaloids like Geissospermine, have shown significant potential in preclinical models of prostate cancer. In a notable study, an enriched extract demonstrated substantial suppression of tumor growth in a human prostate cancer xenograft model.

Comparative Efficacy Data



Treatmen t Group	Dosage	Route of Administr ation	Tumor Growth Suppress ion	Animal Model	Cell Line	Referenc e
G. vellosii Extract	10 mg/kg/day	Oral Gavage	Up to 80%	Immunodef icient Mice	LNCaP	[1]
G. vellosii Extract	20 mg/kg/day	Oral Gavage	Up to 80%	Immunodef icient Mice	LNCaP	[1]
G. vellosii Extract	50 mg/kg/day	Oral Gavage	Less effective than lower doses	Immunodef icient Mice	LNCaP	[1]
Vehicle Control	-	Oral Gavage	-	Immunodef icient Mice	LNCaP	[1]

Note: A U-shaped dose-response curve was observed, with the 50 mg/kg/day dose being less effective than the 10 and 20 mg/kg/day doses[1].

Experimental Protocol: LNCaP Xenograft Model

This protocol outlines the methodology used to establish and evaluate the antitumor effects of Geissospermum vellosii extract in a human prostate cancer xenograft model.

1. Cell Culture:

- Human prostate cancer LNCaP cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

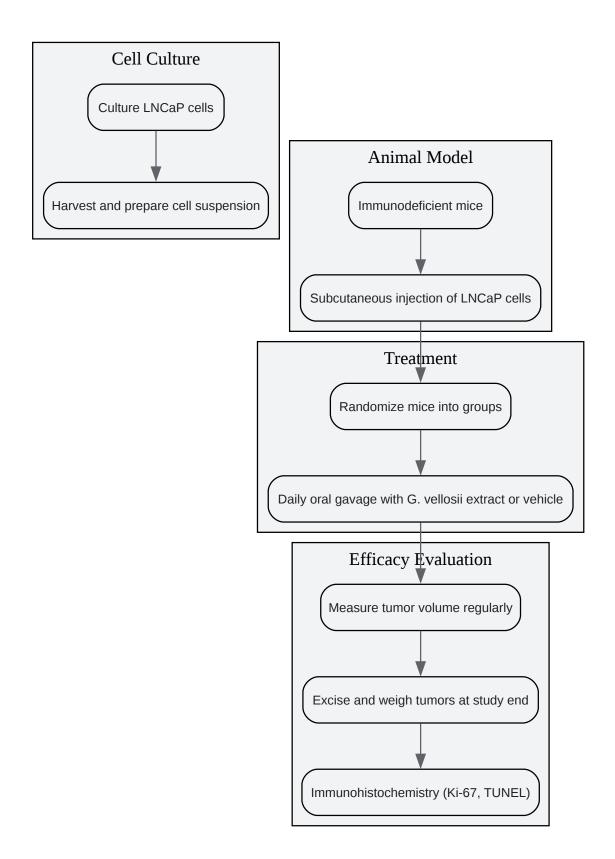
2. Animal Model:

• Male immunodeficient mice (e.g., BALB/c nude) of 11-12 weeks of age are used.

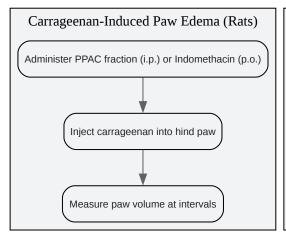


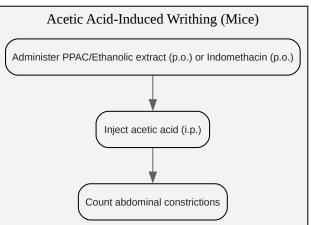
- Animals are housed in a pathogen-free environment with ad libitum access to food and water.
- 3. Tumor Inoculation:
- LNCaP cells are harvested, and viability is confirmed to be >98%.
- A suspension of one million cells in a mixture of media and Matrigel (150-200 μ L total volume) is injected subcutaneously into the flank of each mouse.
- Tumor growth is monitored regularly using calipers.
- 4. Treatment Administration:
- Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
- The G. vellosii extract is administered daily via oral gavage at the specified doses. The vehicle control group receives the same volume of the vehicle solution.
- Treatment is continued for a predefined period, for instance, 6 weeks.
- 5. Efficacy Evaluation:
- Tumor volume is measured at regular intervals throughout the study.
- At the end of the study, tumors are excised and weighed.
- Further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL), can be performed.

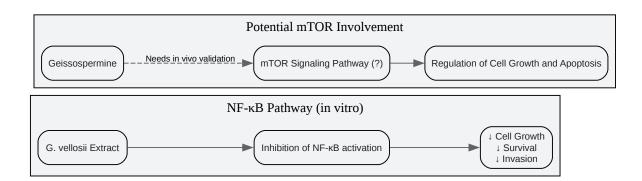












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References

• 1. beta-carboline alkaloid-enriched extract from the amazonian rain forest tree pao pereira suppresses prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]



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